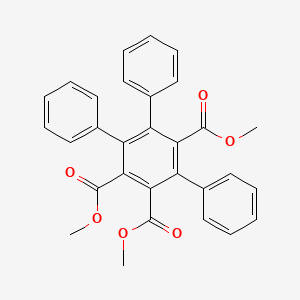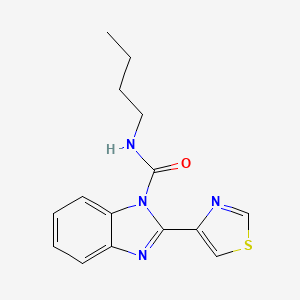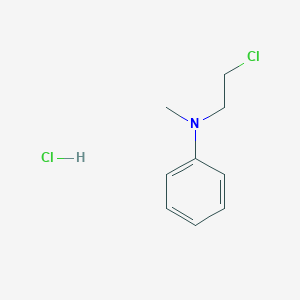
N-(2-chloroethyl)-N-methylaniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloroethyl)-N-methylaniline;hydrochloride is a chemical compound that belongs to the class of organic compounds known as anilines. It is characterized by the presence of a chloroethyl group and a methyl group attached to the nitrogen atom of an aniline ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-N-methylaniline;hydrochloride typically involves the reaction of aniline with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The reaction conditions generally include:
Temperature: 50-70°C
Solvent: Ethanol or water
Reaction Time: 4-6 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where aniline and 2-chloroethanol are continuously fed into the reactor along with a base. The reaction mixture is then passed through a series of purification steps, including distillation and crystallization, to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-chloroethyl)-N-methylaniline;hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by various nucleophiles such as thiols, amines, and alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Sodium thiolate, ammonia, or ethanolamine in the presence of a base.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Thiol-substituted aniline, aminoethyl aniline, or hydroxyethyl aniline.
Oxidation: N-(2-chloroethyl)-N-methylaniline N-oxide.
Reduction: N-(2-chloroethyl)-N-methylaniline.
Aplicaciones Científicas De Investigación
N-(2-chloroethyl)-N-methylaniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in the development of anticancer drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-chloroethyl)-N-methylaniline;hydrochloride involves the alkylation of nucleophilic sites in biological molecules. The chloroethyl group reacts with nucleophiles such as DNA, RNA, and proteins, leading to the formation of covalent bonds. This alkylation can result in the inhibition of enzyme activity, disruption of DNA replication, and induction of cell death. The molecular targets include guanine bases in DNA and cysteine residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-chloroethyl)-N-nitrosourea
- N-(2-chloroethyl)-N-cyclohexylamine
- N-(2-chloroethyl)-N-methylbenzylamine
Uniqueness
N-(2-chloroethyl)-N-methylaniline;hydrochloride is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical reactivity and biological activity. Compared to other similar compounds, it exhibits a higher degree of selectivity in its alkylation reactions, making it a valuable tool in targeted chemical synthesis and biological studies.
Propiedades
Número CAS |
50663-71-3 |
|---|---|
Fórmula molecular |
C9H13Cl2N |
Peso molecular |
206.11 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-N-methylaniline;hydrochloride |
InChI |
InChI=1S/C9H12ClN.ClH/c1-11(8-7-10)9-5-3-2-4-6-9;/h2-6H,7-8H2,1H3;1H |
Clave InChI |
CPKPCJRDSUEZSR-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCl)C1=CC=CC=C1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


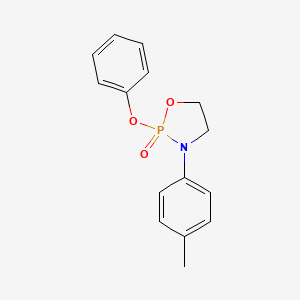
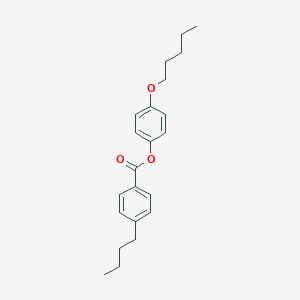
![1H-Indole-2-carboxylic acid, 3-[chloro(2-chlorophenyl)methyl]-1-methyl-](/img/structure/B14654026.png)
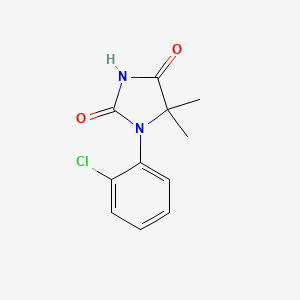
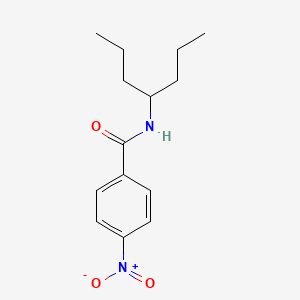

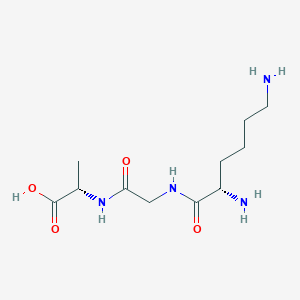
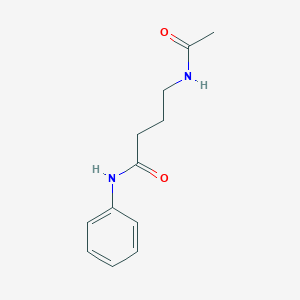
![3-Oxo-4-[2-(2,4,5-trichlorophenyl)hydrazinylidene]-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14654064.png)
![N-(2-chloroethyl)-N-methyl-4-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]aniline](/img/structure/B14654066.png)
